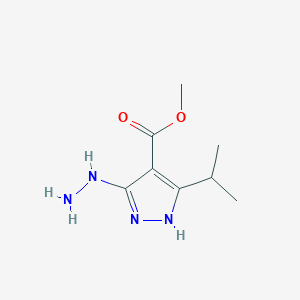
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly used as a reagent in organic synthesis and has been found to have potential therapeutic properties. In
Mécanisme D'action
The exact mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells through the activation of caspase-dependent apoptosis pathways. Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing DNA damage.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has several biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes involved in the metabolism of cancer cells. Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has also been found to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a useful reagent in organic synthesis and has potential therapeutic properties. However, there are limitations to its use in lab experiments. This compound is highly reactive and can be toxic, making it difficult to handle. Additionally, the exact mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research involving Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate. One area of interest is the development of new synthetic methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate and its potential therapeutic applications. Other future directions include exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in scientific research and cancer therapy. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate to form ethyl 3,5-dimethylpyrazole-4-carboxylate. This intermediate is then reacted with hydrazine hydrate to form Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has been extensively used in scientific research as a reagent in organic synthesis. This compound has also been found to have potential therapeutic properties, particularly in the field of cancer research. Studies have shown that Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has anti-tumor activity and can induce cell death in cancer cells.
Propriétés
Numéro CAS |
104249-53-8 |
|---|---|
Nom du produit |
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C8H14N4O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 3-hydrazinyl-5-propan-2-yl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)6-5(8(13)14-3)7(10-9)12-11-6/h4H,9H2,1-3H3,(H2,10,11,12) |
Clé InChI |
PASDFQAWUGHBNS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NN1)NN)C(=O)OC |
SMILES canonique |
CC(C)C1=C(C(=NN1)NN)C(=O)OC |
Synonymes |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethyl)-,methylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



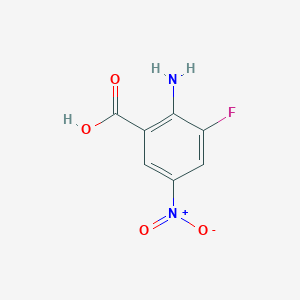

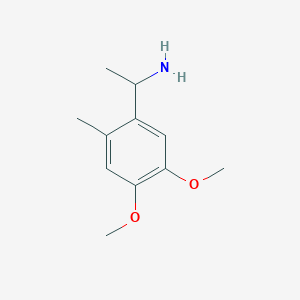
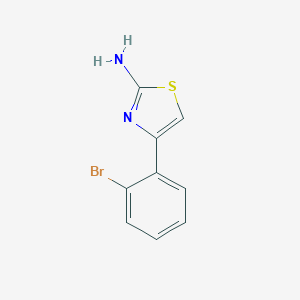
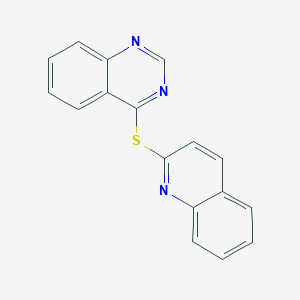

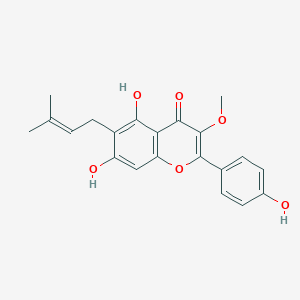
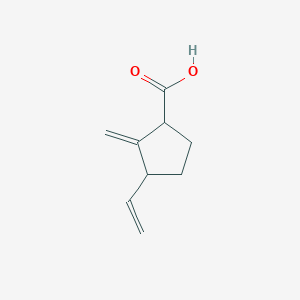


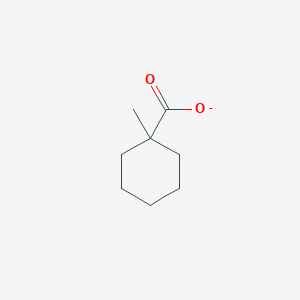
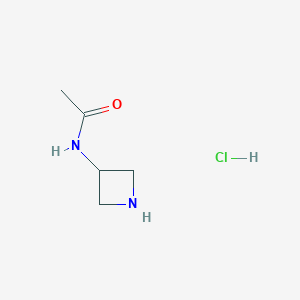

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)